ethyl 6-chloro-1H-indole-5-carboxylate
Description
Properties
CAS No. |
1057076-52-4 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
ethyl 6-chloro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2H2,1H3 |
InChI Key |
LUIRXXMJEVXTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)Cl |
Origin of Product |
United States |
Chemical Properties and Characterization
Ethyl 6-chloro-1H-indole-5-carboxylate is a substituted indole (B1671886) derivative. While specific experimental data for this exact isomer is not widely published, its fundamental properties can be derived from its structure and comparison with closely related isomers. The key identifiers and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Data not readily available for this specific isomer. |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.66 g/mol |
| Physical State | Expected to be a crystalline solid at room temperature. |
Chemical Reactivity and Derivatization of Ethyl 6 Chloro 1h Indole 5 Carboxylate
Transformations of the Ester Moiety at Position 5
The ethyl carboxylate group at the 5-position of the indole (B1671886) ring is a classic functional group that can undergo a variety of transformations common to esters. These include hydrolysis, nucleophilic acyl substitution, reduction, and addition reactions.
Hydrolysis and Saponification Kinetics
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-chloro-1H-indole-5-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is a widely used method. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidic workup protonates the carboxylate to yield the free carboxylic acid.
General Saponification Reaction
| Reactant | Reagents | Product |
|---|
Nucleophilic Additions to the Carbonyl Group (e.g., Grignard, Reduction)
The carbonyl group of the ester is susceptible to attack by strong nucleophiles, such as those found in Grignard reagents and hydride reducing agents.
Reduction: The ester can be readily reduced to the corresponding primary alcohol, (6-chloro-1H-indol-5-yl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. byjus.commasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. byjus.comyoutube.com
Grignard Reactions: The reaction of ethyl 6-chloro-1H-indole-5-carboxylate with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. masterorganicchemistry.com This reaction proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alkoxide. Subsequent acidic workup yields the tertiary alcohol. masterorganicchemistry.comyoutube.com A crucial consideration for this reaction is the acidic N-H proton of the indole ring, which would be deprotonated by the basic Grignard reagent. Therefore, protection of the indole nitrogen (e.g., as an N-Boc or N-tosyl derivative) is necessary before introducing the Grignard reagent to prevent consumption of the nucleophile. semanticscholar.org
Table of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by H₃O⁺ workup | (6-chloro-1H-indol-5-yl)methanol |
Amidation and Hydrazide Formation Reactions
The ester group can be converted into amides and hydrazides through nucleophilic acyl substitution.
Hydrazide Formation: The synthesis of 6-chloro-1H-indole-5-carbohydrazide is typically achieved by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This reaction, known as hydrazinolysis, is often carried out by heating the reactants in a suitable solvent, such as ethanol. nih.gov The resulting hydrazide is a stable, crystalline solid and serves as a valuable intermediate for the synthesis of various heterocyclic compounds.
Amidation: The direct conversion of the ester to an amide by reaction with an amine is possible but can be challenging, often requiring high temperatures or specialized catalysts. mdpi.com A more common and reliable method is a two-step process. First, the ester is hydrolyzed to 6-chloro-1H-indole-5-carboxylic acid as described in section 3.1.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using standard amide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netresearchgate.net
Table of Amidation and Hydrazide Formation
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol | 6-chloro-1H-indole-5-carbohydrazide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is not a reaction of the ester itself but of the corresponding carboxylic acid. Therefore, this compound must first be hydrolyzed to 6-chloro-1H-indole-5-carboxylic acid. The subsequent decarboxylation to yield 6-chloro-1H-indole can be achieved under various conditions.
Thermal decarboxylation is a common method for indole carboxylic acids, often requiring high temperatures and sometimes conducted in a high-boiling solvent like quinoline (B57606) or N,N-dimethylformamide (DMF). uni-muenchen.de The reaction can also be promoted under metal-free basic conditions, for example, by heating with potassium carbonate. The stability of the resulting indolyl anion intermediate facilitates the loss of CO₂.
Reactions Involving the Chloro Substituent at Position 6
The chlorine atom at the C-6 position of the indole ring behaves as a typical aryl halide, making it amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. It is important to note that aryl chlorides are generally less reactive than the corresponding aryl bromides and iodides, often necessitating the use of specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to achieve efficient oxidative addition to the Pd(0) center. nih.govmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is one of the most versatile for forming biaryl structures. For an unactivated aryl chloride like 6-chloroindole (B17816), effective catalysts often include palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with sterically hindered, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. byjus.comwikipedia.org For aryl chlorides, higher temperatures and more robust catalyst systems, similar to those used in Suzuki-Miyaura couplings, may be required to achieve good yields. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. mdpi.comwikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. As with other cross-coupling reactions involving aryl chlorides, achieving high efficiency can be challenging and often requires specific ligands and reaction conditions. organic-chemistry.orgrsc.orglibretexts.org
Table of Representative Palladium-Catalyzed Cross-Coupling Conditions for Aryl Chlorides
| Reaction Name | Coupling Partner | Typical Palladium Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH (+ CuI) | THF, DMF, Toluene |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The direct displacement of the chloride at the C-6 position via a classical nucleophilic aromatic substitution (SNAr) mechanism is challenging. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, a condition not optimally met in this substrate. Consequently, modern catalytic cross-coupling reactions have become the preferred methods for achieving formal nucleophilic substitution on the C-6 position of the indole ring.
Two of the most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the formation of C-N, C-O, and C-S bonds.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgfrontiersin.orgwikipedia.org Virtually any primary or secondary amine can be coupled with a wide variety of aryl halides. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has been crucial for achieving high efficiency, even with less reactive aryl chlorides. mdpi.com The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. mdpi.com
Ullmann Condensation : The Ullmann reaction is a copper-catalyzed alternative for forming carbon-heteroatom bonds. nih.govbeilstein-journals.org It traditionally required harsh conditions, such as high temperatures in polar solvents like DMF or N-methylpyrrolidone. nih.gov However, modern protocols utilize soluble copper(I) catalysts, often in the presence of ligands like diamines or phenanthroline, which allow the reactions to proceed under milder conditions. nih.govresearchgate.net This methodology can be applied to couple aryl halides with a range of nucleophiles, including amines (Goldberg reaction), alcohols, and thiols. nih.govbeilstein-journals.org
The reactivity of the chloro-substituent in these catalytic systems allows for the synthesis of a diverse array of 6-substituted indole derivatives, as illustrated in the table below.
| Reaction Type | Nucleophile (Example) | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | Pd₂(dba)₃ / XPhos / NaOt-Bu | Ethyl 6-amino-1H-indole-5-carboxylate |
| Ullmann Condensation (C-N) | Anilines (ArNH₂) | CuI / Phenanthroline / K₂CO₃ | Ethyl 6-(arylamino)-1H-indole-5-carboxylate |
| Ullmann Condensation (C-O) | Phenols (ArOH) | CuI / L-proline / K₂CO₃ | Ethyl 6-phenoxy-1H-indole-5-carboxylate |
Reductive Dehalogenation Strategies
The removal of the chlorine atom from the C-6 position, known as reductive dehalogenation or hydrodehalogenation, is a common transformation used to produce the corresponding unsubstituted indole derivative. The most prevalent method for this reaction is catalytic hydrogenation. acs.org
This process typically involves treating the chloro-indole substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. acs.org The reaction is usually carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate's reactivity. The reaction proceeds by the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis, which replaces the chlorine atom with a hydrogen atom. Care must be taken to control the reaction conditions, as prolonged reaction times or more active catalysts can sometimes lead to the undesired hydrogenation of the indole's pyrrole (B145914) ring, yielding an indoline. mdpi.com
| Reagents | Catalyst | Solvent | Product |
| H₂ (gas) | Palladium on Carbon (Pd/C) | Ethanol | Ethyl 1H-indole-5-carboxylate |
| Ammonium Formate (HCO₂NH₄) | Palladium on Carbon (Pd/C) | Methanol | Ethyl 1H-indole-5-carboxylate |
Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)
The conversion of the C-Cl bond into a C-metal bond opens up a vast array of synthetic possibilities, primarily for the formation of new carbon-carbon bonds. The two most common organometallic intermediates formed from aryl halides are organolithium and Grignard reagents.
A significant challenge in forming these reagents from this compound is the presence of the acidic N-H proton (pKa ≈ 17). Both organolithium and Grignard reagents are strong bases and would preferentially deprotonate the indole nitrogen rather than undergo halogen-metal exchange at the C-6 position. organic-chemistry.org Therefore, this transformation typically requires prior protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) that is stable to the organometallic reagent.
Formation of Organolithium Reagents : With an N-protected 6-chloroindole, an organolithium reagent can be generated via lithium-halogen exchange. nih.gov This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.net The exchange is generally very fast, following the reactivity trend I > Br > Cl. nih.gov The resulting 6-lithioindole derivative is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
Formation of Grignard Reagents : A Grignard reagent can be formed either by the direct reaction of an N-protected 6-chloroindole with activated magnesium metal or, more commonly, through a halogen-metal exchange reaction. nih.gov Using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) allows for efficient Cl-Mg exchange under milder conditions than direct insertion. organic-chemistry.org Recent methodologies have even shown that a combination of i-PrMgCl and n-BuLi can achieve selective bromine-metal exchange on heterocycles bearing acidic protons without prior protection, suggesting a potential pathway for the chloro-analogue. organic-chemistry.org
| Organometallic Reagent | Precursor | Reagents | Key Considerations |
| Organolithium | N-Protected this compound | n-BuLi or t-BuLi, THF, -78 °C | Requires N-protection; reaction is very fast. |
| Grignard Reagent | N-Protected this compound | Mg(0) or i-PrMgCl·LiCl, THF | Requires N-protection; exchange is often more functional-group tolerant than lithiation. |
Reactivity of the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring is a key site for functionalization. The N-H bond is weakly acidic and can be deprotonated with a suitable base to generate the indolide anion, a potent nucleophile. This anion readily participates in alkylation, acylation, and other bond-forming reactions.
N-Alkylation : The introduction of an alkyl group onto the indole nitrogen is a fundamental transformation. The most common method involves deprotonation of the indole with a strong base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. rsc.org Common bases include sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, or potassium hydroxide (KOH) in DMSO. rsc.org A variety of alkylating agents can be used, including alkyl iodides, bromides, and tosylates.
N-Acylation : Acyl groups can be introduced at the N-1 position to serve as protecting groups or to modify the electronic properties of the indole ring. N-acylation is readily achieved using acylating agents such as acyl chlorides or anhydrides. A common and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group involves reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
| Reaction Type | Reagents | Base (if applicable) | Product Functional Group |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | N-Alkyl |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | N-Acyl |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | N-Boc |
The Mitsunobu reaction provides a powerful method for the N-alkylation of indoles using an alcohol as the alkylating agent, which avoids the need for a strong base and the preparation of an alkyl halide. The reaction occurs between a compound with an acidic proton (the indole N-H, pKa ≈ 17), an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The indole acts as the nucleophile in this redox-coupled substitution process. This reaction is particularly useful for introducing secondary alkyl groups where SN2 reactions with the corresponding halides might be slow or prone to elimination side reactions. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature of significant utility in stereoselective synthesis.
The N-1 position of the indole nucleus can serve as an anchor point for the construction of new, fused heterocyclic rings, leading to the formation of tricyclic and more complex systems. A common strategy involves a two-step sequence: N-alkylation with a bifunctional reagent, followed by an intramolecular cyclization.
A prominent example is the synthesis of the pyrrolo[1,2-a]indole scaffold. acs.org This can be achieved by first alkylating the indole nitrogen with a reagent containing a carbonyl group or a precursor to one, such as an α-haloketone or an acrylate (B77674) ester. The resulting N-substituted intermediate is then induced to cyclize. For instance, an N-substituted indole bearing a carboxylic acid side chain can undergo an intramolecular Friedel-Crafts acylation, where the C-2 position of the indole acts as the nucleophile, attacking the activated carboxylic acid to form a new five-membered ring fused across the N-1 and C-2 positions. acs.org This approach provides a convergent route to complex alkaloids and pharmaceutically relevant molecules. nih.gov
Electrophilic Aromatic Substitution on the Indole Nucleus (C-2, C-3, C-4, C-7)
The indole nucleus is generally susceptible to electrophilic aromatic substitution, with the C-3 position being the most common site of reaction due to its high electron density. However, the directing effects of the existing chloro and ethyl carboxylate substituents on the benzene (B151609) portion of this compound would influence the regioselectivity of further substitutions. A thorough literature search did not yield specific studies or documented examples of electrophilic aromatic substitution reactions—such as Vilsmeier-Haack, Mannich, nitration, or halogenation—being performed on this compound at the C-2, C-3, C-4, or C-7 positions. Consequently, no research findings on the outcomes, yields, or regioselectivity of such reactions for this specific substrate can be reported.
Radical Reactions and Photochemical Transformations
Radical and photochemical reactions represent a diverse class of transformations that can afford unique molecular architectures. These reactions are often initiated by light or radical initiators and can lead to substitutions, additions, or cyclizations. The investigation into the reactivity of this compound under such conditions did not uncover any specific research articles detailing its behavior. There are no available reports on its participation in radical-mediated C-H functionalization, cyclization, or any specific photochemical transformations, such as [2+2] cycloadditions or rearrangements. Therefore, a detailed account of its reactivity profile in this domain cannot be provided.
Metal-Catalyzed Functionalizations of the Indole Ring
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine substituent on the indole ring of this compound could potentially serve as a handle for various coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. However, a targeted search for these specific metal-catalyzed functionalizations involving this compound did not yield any published results. There is a lack of documented studies detailing the use of this compound as a substrate in such transformations, and as a result, no data on catalyst systems, reaction conditions, or product formation is available to be presented.
Advanced Spectroscopic and Structural Characterization of Ethyl 6 Chloro 1h Indole 5 Carboxylate Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of ethyl 6-chloro-1H-indole-5-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be established.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. For this compound, the expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group, as well as the aromaticity of the indole (B1671886) ring.
In a typical ¹H NMR spectrum, the indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around δ 11.0-12.0 ppm), characteristic of acidic protons. The aromatic protons on the indole ring will exhibit distinct signals. The H4 and H7 protons, being adjacent to the chlorine and the pyrrole (B145914) ring fusion, respectively, will have characteristic chemical shifts. The H2 and H3 protons on the pyrrole ring will also show specific resonances. The ethyl group of the ester will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester group is typically found in the δ 160-170 ppm region. The aromatic carbons of the indole ring will appear between δ 100-140 ppm, with their exact shifts influenced by the attached substituents. The carbon atom bonded to the chlorine (C6) will be shifted downfield. The methylene and methyl carbons of the ethyl group will have characteristic upfield signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar indole derivatives. Actual experimental values may vary based on solvent and other conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-H | ~11.5 (br s) | - |
| H2 | ~7.5 (t) | ~125 |
| H3 | ~6.5 (t) | ~103 |
| H4 | ~8.2 (s) | ~122 |
| H7 | ~7.6 (s) | ~120 |
| C5 | - | ~126 |
| C6 | - | ~128 |
| C3a | - | ~127 |
| C7a | - | ~135 |
| C=O | - | ~165 |
| -OCH₂CH₃ | ~4.3 (q) | ~61 |
| -OCH₂CH₃ | ~1.4 (t) | ~14 |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethyl group. It would also reveal couplings between adjacent protons on the indole ring, such as between H2 and H3.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the H4 proton would show a cross-peak with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular framework. Key HMBC correlations would be expected from the H4 proton to the carbonyl carbon (C=O) and C6, and from the N-H proton to C2, C3, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For instance, NOESY could show correlations between the H4 proton and the methylene protons of the ethyl group, depending on the preferred conformation around the C5-C(O) bond.
Dynamic NMR (DNMR) studies can provide insights into conformational changes or chemical exchange processes that occur on the NMR timescale. mdpi.com For this compound, one potential dynamic process is the restricted rotation around the C5-C(O) bond of the ester group. At low temperatures, this rotation might become slow enough to result in two distinct sets of signals for atoms near the ester. By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and coalescence of these signals, which allows for the calculation of the energy barrier (ΔG‡) for the rotational process. mdpi.com Similarly, proton exchange of the N-H group can be studied by varying temperature or solvent conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion, typically the protonated species [M+H]⁺. rsc.orgrsc.org
Tandem mass spectrometry (MS/MS) is then used to study the fragmentation pathways of the molecular ion. rsc.orgsemanticscholar.org By inducing fragmentation through collision-induced dissociation (CID), a characteristic pattern of fragment ions is produced, which serves as a fingerprint for the molecule and confirms its structure.
For this compound ([M+H]⁺), characteristic fragmentation pathways would likely include:
Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the formation of a carboxylic acid ion.
Loss of ethanol (C₂H₅OH): Cleavage of the ester group to form an acylium ion.
Loss of the entire ester group: Fragmentation leading to the indole core ion.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.
Table 2: Predicted HRMS Fragments for this compound Note: Based on general fragmentation patterns of ethyl esters and indole compounds.
| m/z (Predicted) | Proposed Fragment | Loss from Precursor |
| 224.0427/226.0398 | [M+H]⁺ | - |
| 196.0114/198.0085 | [M+H - C₂H₄]⁺ | Ethylene |
| 178.0008/180.9979 | [M+H - C₂H₅OH]⁺ | Ethanol |
| 150.0059/152.0030 | [M+H - C₂H₅O₂C]⁺ | Carboethoxy group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H bond. rsc.org
C-H stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹. rsc.org
C=O stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group. rsc.orgrsc.org
C=C stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band for the ester C-O bond is expected around 1200-1300 cm⁻¹.
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.
Raman spectroscopy provides complementary information. While the C=O stretch will also be visible, non-polar bonds like the C=C bonds of the aromatic ring often give stronger signals in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound Note: Predicted values based on typical functional group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium-Sharp |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Ester Stretch | 1680 - 1720 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Variable |
| C-O Ester Stretch | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Electronic Absorption and Fluorescence Spectroscopy for Chromophoric Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule and characterize its chromophoric and fluorophoric properties. The indole ring system is a well-known chromophore that absorbs UV light.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the UV region, typically below 350 nm. mdpi.com The substitution of the indole ring with a chloro and a carboxylate group will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to the parent indole.
If the compound is fluorescent, its emission spectrum can be recorded upon excitation at an appropriate wavelength. The fluorescence spectrum is typically broad and appears at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the local environment, such as the polarity of the solvent. mdpi.com Studies on similar indole derivatives like N-phenyl-1H-indole-5-carboxamide have shown that these molecules can exhibit interesting fluorescence and even room-temperature phosphorescence properties, suggesting that this compound may also possess unique photophysical characteristics. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
The precise determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the structure-property relationships of a chemical compound. X-ray crystallography stands as the most definitive method for achieving this, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.
As of the current literature review, a specific crystal structure for this compound has not been reported. However, the crystallographic analysis of a closely related isomer, ethyl 5-chloro-2-indolecarboxylate , offers valuable insights into the likely structural characteristics of this class of compounds.
A study of ethyl 5-chloro-2-indolecarboxylate revealed that it crystallizes in the monoclinic system with the space group P2(1)/n. researchgate.net The indole ring system in this molecule is essentially planar. researchgate.net In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. researchgate.net This hydrogen bonding is a common feature in the crystal packing of indole derivatives. nih.gov
The detailed crystallographic data for ethyl 5-chloro-2-indolecarboxylate is summarized in the interactive table below.
Table 1: Crystallographic Data for Ethyl 5-chloro-2-indolecarboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 10.570(3) |
| b (Å) | 5.617(2) |
| c (Å) | 18.091(5) |
| β (°) | 105.681(4) |
| Volume (ų) | 1034.0 |
| Z | 4 |
| Temperature (K) | 153 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds in solution.
A thorough review of the scientific literature reveals a notable absence of studies on the chiroptical properties of chiral derivatives of this compound. While the synthesis of various indole derivatives is an active area of research, the specific introduction of chirality and the subsequent analysis by methods such as circular dichroism for this particular scaffold have not been reported.
The synthesis of chiral indole and pyrrole carboxamides from amino acids has been explored, and in some cases, these new compounds have been screened for biological activity. arkat-usa.org However, detailed chiroptical characterization of these derivatives is not provided in the available literature.
Therefore, the study of the stereochemical and conformational aspects of chiral this compound derivatives using chiroptical spectroscopy represents a potential area for future research. Such investigations would be invaluable for the development of enantiomerically pure compounds for applications where specific stereochemistry is critical.
Computational and Theoretical Investigations of Ethyl 6 Chloro 1h Indole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it ideal for studying molecules of this size. rsc.org DFT methods, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are routinely employed to predict a wide array of molecular properties. nih.govresearchgate.net
Prediction of Molecular Geometry and Electronic Structure
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For ethyl 6-chloro-1H-indole-5-carboxylate, DFT calculations would predict a nearly planar indole (B1671886) ring system, a characteristic feature of this heterocyclic core. The ethyl carboxylate group (-COOEt) at the C5 position and the chlorine atom at the C6 position are the key substituents.
The orientation of the ethyl carboxylate group relative to the indole ring is of particular interest. Due to potential steric interactions and the influence of intramolecular forces, there would be a specific dihedral angle between the plane of the ester group and the plane of the indole ring. Studies on similar structures, like ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that such ester groups are often slightly twisted out of the main ring plane. nih.gov The electronic structure is significantly influenced by the substituents. The chlorine atom and the ethyl carboxylate group are both electron-withdrawing, which would decrease the electron density on the benzene (B151609) portion of the indole nucleus. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which are also calculable via DFT and are crucial for understanding intermolecular interactions and reactivity. researchgate.net
| Parameter | Predicted Value | Comment |
|---|---|---|
| Indole Ring System | Nearly Planar | The fused bicyclic system maintains planarity for aromaticity. |
| C-Cl Bond Length | ~1.74 Å | Typical for a chlorine atom attached to an aromatic carbon. |
| C5-C(carbonyl) Bond Length | ~1.49 Å | Standard single bond length between two sp² carbons. |
| C=O Bond Length | ~1.21 Å | Characteristic double bond length of a carbonyl group in an ester. |
| N-H Bond Length | ~1.01 Å | Standard bond length for an N-H group in a pyrrole-like ring. |
| Dihedral Angle (Indole Plane - Ester Plane) | 5-15° | A slight twist is expected to minimize steric hindrance while maintaining conjugation. nih.gov |
Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm experimental findings or assign complex spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts with DFT. nih.gov By optimizing the geometry and then performing GIAO calculations, one can obtain predicted ¹H and ¹³C chemical shifts that show good correlation with experimental values, often with root-mean-square deviations of 0.07-0.19 ppm for ¹H and 0.5-2.9 ppm for ¹³C. nih.govmdpi.com The electron-withdrawing effects of the chloro and carboxylate groups would cause downfield shifts for the adjacent protons (H4 and H7) compared to unsubstituted indole.
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| N-H | ~8.1-8.5 | - |
| C2-H | ~7.2-7.4 | ~125-128 |
| C3-H | ~6.5-6.7 | ~102-105 |
| C4-H | ~7.8-8.0 | ~122-125 |
| C5 | - | ~126-129 |
| C6 | - | ~130-133 |
| C7-H | ~7.5-7.7 | ~112-115 |
| C=O | - | ~165-168 |
| -OCH₂CH₃ | ~4.3-4.5 (q) | ~60-63 |
| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption maxima (λmax) in UV-Vis spectra. dntb.gov.uamaterialsciencejournal.org For indole derivatives, the absorption bands typically arise from π→π* transitions within the aromatic system. The presence of the chloro and carboxylate substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent indole molecule due to the extension of the conjugated system. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of kinetic stability; a large gap implies high stability and low reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. The LUMO, however, would likely have significant contributions from the electron-withdrawing ethyl carboxylate group. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index, which quantify the molecule's reactivity profile. researchgate.net
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| E(HOMO) | ~ -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | ~ -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. nih.gov |
| Electronegativity (χ) | ~ 3.75 to 4.25 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | ~ 2.0 to 2.5 | Measures resistance to change in electron distribution. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time in a more realistic environment, such as in solution. acs.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational dynamics and non-covalent interactions. nih.gov
For this compound, MD simulations could be used to explore the conformational flexibility of the ethyl ester side chain, revealing its preferred orientations in different solvents. Furthermore, simulations of multiple molecules can shed light on intermolecular interactions. Key interactions would include hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, as well as π–π stacking between the planar indole rings. These are the same types of interactions that govern the formation of molecular crystals.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. nih.gov This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally. youtube.com
For instance, the synthesis of this molecule, likely via a Fischer indole synthesis or a related pathway, could be modeled to understand its regioselectivity and efficiency. researchgate.netwikipedia.org Computational studies can compare different possible reaction pathways to determine the most energetically favorable route. youtube.com Similarly, the reactivity of the final product in, for example, electrophilic substitution reactions can be predicted. The electron-withdrawing nature of the existing substituents would direct incoming electrophiles to specific positions on the indole ring, and DFT calculations of transition state energies would quantify these directing effects.
QSAR and QSPR Studies (excluding biological activity correlations)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. slideshare.net These models are built using a set of calculated molecular descriptors that encode steric, electronic, and lipophilic information. nih.gov
While no specific QSPR studies on this compound were identified, such an analysis would be valuable. Descriptors could include molecular weight, surface area, volume, dipole moment, and calculated lipophilicity (logP). A QSPR model could then be developed to predict properties like solubility, boiling point, or retention time in chromatography for a series of related indole-5-carboxylate derivatives. This approach is instrumental in rational chemical design, allowing for the in silico prediction of physical properties before undertaking potentially costly and time-consuming synthesis and experimental measurement. nih.govresearchgate.net
In Silico Design of Novel Derivatives with Predicted Properties
The strategic modification of the this compound scaffold is a key area of research, driven by computational tools to design novel derivatives with enhanced biological activities and favorable pharmacokinetic profiles. In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the rational design and virtual screening of new chemical entities before their physical synthesis, saving significant time and resources.
Researchers have designed various ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives to explore new lead molecules for specific biological targets. researchgate.netsciencescholar.us One such area of investigation involves designing potential inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in conditions like Diabetes Mellitus. researchgate.netsciencescholar.us The design process involves creating a library of virtual compounds by modifying the core indole structure and then evaluating their potential through computational simulations. researchgate.netsciencescholar.us
Molecular docking studies are a cornerstone of this in silico design process. These simulations predict the binding affinity and interaction patterns of designed ligands within the active site of a target protein. For instance, in the pursuit of GSK-3β inhibitors, designed indole derivatives were docked into the ligand-binding domain of the 6V6L protein. researchgate.netsciencescholar.us Such studies help identify which derivatives are most likely to bind effectively to the target, guiding the selection of candidates for synthesis. researchgate.netsciencescholar.us The goal is to achieve high binding affinities, which are indicative of potent inhibitory activity. researchgate.netsciencescholar.us
Beyond predicting efficacy, a critical aspect of in silico design is the early assessment of drug-likeness and pharmacokinetic properties through ADMET prediction. researchgate.net Various online tools and software, such as SwissADME and PreADMET, are employed to calculate crucial physicochemical and toxicological parameters. researchgate.netsciencescholar.us These predictions help to filter out compounds that are likely to have poor oral bioavailability, undesirable toxicity, or other unfavorable properties. researchgate.netsciencescholar.usresearchgate.net For example, studies on indole derivatives have focused on predicting gastrointestinal absorption, brain penetration, and potential carcinogenicity. researchgate.netsciencescholar.us
A key parameter in these predictions is the logarithm of the partition coefficient (Log P), which indicates the lipophilicity of a molecule. researchgate.netsciencescholar.us In one study, designed ethyl carboxylate monosubstituted indole derivatives that showed promising binding affinities also displayed Log P values in the range of 2.25 to 3.13, suggesting a balance of properties suitable for potential drug candidates. researchgate.netsciencescholar.us The aim is to design molecules that adhere to criteria like Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net The results from these computational analyses allow for the prioritization of derivatives that exhibit a promising balance of high target affinity and a safe, effective ADMET profile. researchgate.netsciencescholar.us
Table of Predicted Properties for Designed Indole Derivatives
This table summarizes the computationally predicted properties for a selection of virtually designed indole derivatives aimed at GSK-3β inhibition.
| Derivative Class | Predicted Target | Key Predicted Property | Value/Observation |
| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole | GSK-3β (6V6L protein) | Binding Affinity | High binding affinities observed for several derivatives. researchgate.netsciencescholar.us |
| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole | N/A | Log P (Lipophilicity) | 2.25 - 3.13 for derivatives with better binding affinities. researchgate.netsciencescholar.us |
| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole | N/A | Toxicity Profile | Some designed molecules were predicted to be non-carcinogenic. researchgate.netsciencescholar.us |
Future Research Directions and Methodological Innovations for Ethyl 6 Chloro 1h Indole 5 Carboxylate
Expedited Synthetic Methodologies (e.g., Flow Chemistry, Microfluidics)
Traditional batch synthesis of indole (B1671886) derivatives can be time-consuming and challenging to scale up. Continuous flow chemistry and microfluidics offer significant advantages in terms of reaction control, safety, and scalability. polimi.itnih.govallfordrugs.com The application of these technologies to the synthesis of ethyl 6-chloro-1H-indole-5-carboxylate could lead to more efficient and reproducible production.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. polimi.it For instance, the Hemetsberger–Knittel reaction, a known method for preparing indole-2-carboxylates, has been successfully adapted to a flow system, demonstrating a significant reduction in reaction time compared to batch methods. nih.gov Similarly, the Reissert indole synthesis has been performed in a continuous flow setup for the preparation of various indole-2-carboxylic acid ethyl esters. nih.gov The synthesis of indole-3-carboxylic esters has also been achieved using flow chemistry, highlighting the versatility of this technology for different indole isomers. These examples suggest that established synthetic routes to the 6-chloro-1H-indole-5-carboxylate scaffold could be adapted to a continuous flow process.
Table 1: Comparison of Batch vs. Potential Flow Synthesis of Indole Carboxylates
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited, often requires re-optimization | Readily scalable by extending operation time |
| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, improved heat dissipation |
| Process Control | Difficult to maintain homogeneity | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
The development of a continuous flow synthesis for this compound would represent a significant advancement, enabling on-demand production and facilitating its use in large-scale applications.
Photoredox Catalysis in Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. albany.edursc.org This methodology allows for the generation of radical intermediates that can participate in a wide range of chemical transformations. The application of photoredox catalysis to the derivatization of this compound could open up new avenues for creating novel and complex molecular architectures.
While specific examples of photoredox catalysis on this compound are not yet prevalent in the literature, studies on related indole derivatives demonstrate the potential of this approach. For instance, visible-light-induced decarboxylative cyclization has been used to construct various heterocyclic systems. rsc.org This suggests that the carboxylic acid precursor to the target compound could be a substrate for such transformations. Furthermore, the development of photoredox-catalyzed methods for the functionalization of the indole core at various positions is an active area of research. These methods could be applied to introduce new substituents onto the this compound scaffold, thereby expanding its chemical diversity.
Exploitation of Novel Reactivity and Unexplored Reaction Pathways
The reactivity of the indole nucleus is well-established, with electrophilic substitution at the C3 position being a common transformation. However, the presence of both a chlorine atom and an ethyl carboxylate group on the benzene (B151609) ring of this compound can influence its reactivity in unique ways. Future research should focus on exploring these electronic effects to uncover novel reaction pathways.
For example, the electron-withdrawing nature of the chloro and carboxylate groups may render the indole nucleus susceptible to nucleophilic aromatic substitution or other transformations not typically observed for electron-rich indoles. The unusual reactivity of some indole esters, where the ester group's electrophilicity is reduced due to its connection to the indole ring, has been noted. arkat-usa.org Investigating the reactivity of the ester group in this compound could lead to new derivatization strategies. Furthermore, exploring the chemistry of the corresponding carboxylic acid could open up possibilities for transformations such as decarboxylative cross-coupling reactions. acs.org
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The optimization of synthetic routes and the understanding of reaction mechanisms can be greatly enhanced by the use of advanced characterization techniques. In-situ monitoring of reactions provides real-time data on the concentrations of reactants, intermediates, and products, allowing for a more detailed understanding of the reaction kinetics and pathways.
Integration into Complex Molecular Architectures for Functional Applications
Substituted indoles are key components in a vast array of biologically active molecules and functional materials. This compound serves as a valuable building block for the synthesis of more complex molecular architectures with potential applications in medicine and materials science. orgsyn.orgmdpi.com For example, the related compound, ethyl 5-chloro-1H-indole-2-carboxylate, has been used in the synthesis of anti-HIV agents. nih.gov
Future research will likely focus on incorporating the this compound moiety into larger, more complex structures. This could involve multi-step syntheses where the indole serves as a key intermediate. The functional groups present on the molecule, namely the chloro, carboxylate, and the indole NH, provide multiple handles for further chemical modification. The synthesis of novel alkaloids, pharmaceuticals, and organic electronic materials based on this scaffold is a promising area for future exploration. rsc.org
Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. For a molecule like this compound, ML and AI can play a significant role in accelerating its development and application.
ML models can be trained on large datasets of known reactions to predict the feasibility and yield of a proposed synthetic step. This can save significant time and resources by avoiding unpromising experiments. For instance, ML has been applied to predict reaction performance in C-N cross-coupling reactions, a common transformation in indole chemistry. Furthermore, AI algorithms can be used for retrosynthetic analysis, proposing potential synthetic pathways to a target molecule. As more data on the synthesis and reactivity of substituted indoles becomes available, these predictive models will become increasingly accurate and valuable for researchers working with compounds like this compound.
Q & A
Q. What are the standard synthetic routes for ethyl 6-chloro-1H-indole-5-carboxylate?
The compound is typically synthesized via esterification or hydrolysis of its carboxylic acid derivatives. For example, mthis compound can undergo base-catalyzed hydrolysis (e.g., NaOH in methanol/water at 50°C for 4 hours) to yield the carboxylic acid intermediate, which is then re-esterified with ethanol . Key steps include controlling pH during acidification (pH 2-3) and purification via extraction (e.g., ethyl acetate).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole core and substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., 224.64 g/mol for related indazole esters ). Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95% ).
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, lab coat, goggles) and respiratory protection (e.g., P95 filters) to avoid inhalation. Work in a fume hood to limit exposure. Avoid drainage contamination, as the compound’s environmental impact is not fully characterized . Store in a cool, dry place, away from incompatible materials like strong oxidizers.
Q. How can solubility properties be empirically determined for this compound?
Test solubility in graded solvents (polar to non-polar: water, methanol, ethyl acetate, DCM). For example, related indole esters show limited water solubility but dissolve in organic solvents like DMF or THF. Use saturation experiments with gravimetric analysis to quantify solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Adjust catalyst type (e.g., switch from NaOH to KOH for milder hydrolysis) and solvent polarity. For example, using anhydrous ethanol instead of methanol may reduce ester transesterification. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 50°C vs. room temperature) to balance yield and purity .
Q. What strategies resolve contradictions in spectral data for structural analogs?
Cross-reference with computational models (e.g., PubChem’s InChI key ) and compare with structurally similar compounds (e.g., ethyl 5,6-difluoro-1H-indazole-3-carboxylate ). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Q. How do electron-withdrawing substituents (e.g., Cl) influence reactivity in indole derivatives?
Chlorine at the 6-position deactivates the indole ring, reducing electrophilic substitution but enhancing stability toward oxidation. Compare reaction rates with non-chlorinated analogs (e.g., ethyl 1H-indole-5-carboxylate) in nucleophilic acyl substitution to quantify electronic effects .
Q. What experimental design principles apply to stability studies under accelerated conditions?
Conduct stress testing: expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks. Analyze degradation products via LC-MS and assess potency loss using HPLC. Include control samples stored at –20°C to establish baseline stability .
Q. How can polymorphic forms of this compound be identified and characterized?
Perform X-ray powder diffraction (XRPD) to detect crystalline phases. Differential scanning calorimetry (DSC) identifies melting points (e.g., 199–201°C for similar indole esters ). Solvent recrystallization (e.g., ethanol vs. acetonitrile) can isolate distinct polymorphs .
Q. What statistical methods validate reproducibility in synthetic yield across batches?
Use a factorial design to test variables (e.g., solvent volume, stirring rate). Apply ANOVA to identify significant factors (p < 0.05). For example, a 3² factorial design for reaction time (3–6 hours) and temperature (40–60°C) can model yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
